2-(3-Bromo-4-ethoxyphenyl)acetic acid
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Overview
Description
2-(3-Bromo-4-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-ethoxyphenyl)acetic acid typically involves the bromination of 4-ethoxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The bromination reaction is followed by purification steps, such as recrystallization or column chromatography, to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield while minimizing the environmental impact of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxylic acid group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
2-(3-Bromo-4-ethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Chloro-4-ethoxyphenyl)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-(3-Bromo-4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
2-(3-Bromo-4-ethoxyphenyl)acetic acid is unique due to the presence of both bromine and ethoxy substituents, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(3-bromo-4-ethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXFPLSLBPYOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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